N,N-dimethyl-4-(phenyldiazenyl)aniline-d5
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Overview
Description
N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 is a deuterium-labeled compound, often referred to as a stable isotope-labeled analog of N,N-dimethyl-4-(phenyldiazenyl)aniline. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or through the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or alkylating agents are used under various conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 involves its incorporation into various molecular pathways due to its structural similarity to the parent compound. The deuterium atoms can affect the compound’s pharmacokinetics and metabolic profiles, making it a valuable tool in studying drug metabolism and distribution .
Comparison with Similar Compounds
Similar Compounds
Methyl yellow-d5: Another deuterium-labeled analog used in similar applications.
N,N-dimethyl-4-(phenyldiazenyl)aniline: The non-deuterated parent compound.
N,N-dimethyl-4-(4-nitrophenyl)diazenyl]aniline: A derivative with a nitro group.
Uniqueness
N,N-dimethyl-4-(phenyldiazenyl)aniline-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and quantitation studies. The deuterium labeling can influence the compound’s pharmacokinetic and metabolic properties, making it a valuable tool in various scientific research applications .
Properties
CAS No. |
1398109-08-4 |
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Molecular Formula |
C14H15N3 |
Molecular Weight |
230.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11H,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
JCYPECIVGRXBMO-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=CC=C(C=C2)N(C)C)[2H])[2H] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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